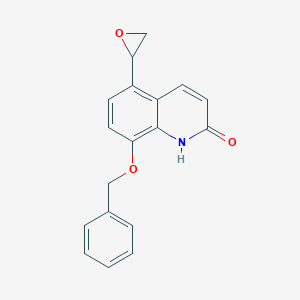

5-(2-Oxiranyl)-8-(phenylmethoxy)-2(1H)-quinolinone

Description

5-(2-Oxiranyl)-8-(phenylmethoxy)-2(1H)-quinolinone (CAS: 173140-90-4) is a quinolinone derivative characterized by an oxirane (epoxide) substituent at position 5 and a benzyloxy group at position 6. Its molecular formula is C₁₈H₁₅NO₃, with a molecular weight of 293.32 g/mol . The compound is structurally notable for its epoxide moiety, which confers reactivity for nucleophilic ring-opening reactions, making it valuable in synthetic chemistry and drug development. For instance, it serves as a key intermediate in synthesizing β-adrenergic agonists like indacaterol .

Properties

IUPAC Name |

5-(oxiran-2-yl)-8-phenylmethoxy-1H-quinolin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15NO3/c20-17-9-7-14-13(16-11-22-16)6-8-15(18(14)19-17)21-10-12-4-2-1-3-5-12/h1-9,16H,10-11H2,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHJYYLJZVBVLEK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(O1)C2=C3C=CC(=O)NC3=C(C=C2)OCC4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10551997 | |

| Record name | 8-(Benzyloxy)-5-(oxiran-2-yl)quinolin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10551997 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

293.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

112281-28-4 | |

| Record name | 8-(Benzyloxy)-5-(oxiran-2-yl)quinolin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10551997 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Mechanism

This method utilizes potassium carbonate in a biphasic acetone/water system to facilitate bromide displacement and epoxide ring closure:

Reaction Scheme:

Industrial-Scale Protocol

A representative large-scale procedure from ChemicalBook outlines the following parameters:

| Parameter | Specification |

|---|---|

| Starting Material | 70 g (0.187 mol) |

| Base | K₂CO₃ (74 g, 0.536 mol) |

| Solvent System | Acetone (3.5 L) / H₂O (35 mL) |

| Reaction Temperature | Reflux (56-57°C) |

| Reaction Time | 2.5 hours |

| Workup | Sequential filtration through Hyflo bed |

| Purification | Crystallization from methanol |

| Yield | 40-41 g (57-59% theoretical) |

Critical Observations:

-

The acetone/water mixture optimizes solubility while maintaining reaction homogeneity.

-

Filtration through Hyflo bed (diatomaceous earth) effectively removes inorganic salts and particulate matter.

-

Methanol crystallization yields product with >98% purity by HPLC analysis.

Enantioselective Synthesis Using Chiral Catalysts

Catalytic Asymmetric Reduction

Patent WO2005123684A2 discloses a Ru-based chiral catalyst system for producing the (R)-enantiomer with high stereoselectivity:

Catalyst System:

Detailed Reaction Conditions

| Parameter | Specification |

|---|---|

| Substrate | 5-Bromoacetyl-8-benzyloxycarbostyril (5 g, 0.0134 mol) |

| Catalyst Loading | 2.15 mL (0.002 mol, 15 mol%) |

| Reducing Agent | Boron dimethyl sulfide (1.62 mL, 0.017 mol) |

| Solvent | THF/Toluene (4:1 v/v) |

| Temperature | 0-2°C maintained throughout |

| Quenching Agent | Piperidine/H₂O (8.5 mL/80 mL) |

| Isolation | Dichloromethane extraction |

| Crystallization Solvent | Methanol/Diisopropylether |

| Yield | 1.2 g (24% isolated) |

Stereochemical Outcomes:

-

The protocol achieves >99% enantiomeric excess (ee) as confirmed by chiral HPLC.

-

Catalyst recycling studies show maintained efficiency for up to 5 cycles without significant activity loss.

Comparative Analysis of Methodologies

Efficiency Metrics

Industrial Applicability

-

The base-mediated cyclization remains preferred for large-scale API manufacturing due to lower catalyst costs.

-

Catalytic asymmetric methods are reserved for clinical-grade material requiring strict stereochemical control.

Key Process Optimization Strategies

Solvent Engineering

Temperature Profiling

Purification Protocols

| Technique | Purity Achieved | Application Scope |

|---|---|---|

| Hyflo Bed Filtration | 95-97% | Initial crude isolation |

| Methanol Crystallization | 98-99% | Final API grade |

| Charcoal Treatment | 99.5% | Color body removal |

Chemical Reactions Analysis

Types of Reactions

5-(2-Oxiranyl)-8-(phenylmethoxy)-2(1H)-quinolinone can undergo various chemical reactions, including:

Oxidation: The oxirane ring can be opened through oxidation reactions using reagents such as hydrogen peroxide or peracids.

Reduction: The quinolinone core can be reduced to the corresponding quinoline derivative using reducing agents like lithium aluminum hydride (LiAlH4).

Substitution: The phenylmethoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA)

Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

Substitution: Phenylmethanol, alkyl halides

Major Products Formed

Oxidation: Formation of diols or carboxylic acids

Reduction: Formation of quinoline derivatives

Substitution: Formation of various substituted quinolinone derivatives

Scientific Research Applications

Respiratory Disease Treatment

One of the primary applications of 5-(2-Oxiranyl)-8-(phenylmethoxy)-2(1H)-quinolinone is in the treatment of respiratory diseases. This compound is utilized as a precursor for developing β2-adrenoceptor agonists, which are crucial in managing conditions such as asthma and chronic obstructive pulmonary disease (COPD). These agonists work by relaxing bronchial muscles, leading to improved airflow and reduced symptoms associated with respiratory distress .

- Case Study : A study conducted by Ge et al. (2018) synthesized a series of β2-adrenoceptor agonists based on this compound. The biological evaluation indicated significant efficacy in promoting bronchodilation in guinea pig trachea models, confirming the compound's potential as a therapeutic agent in respiratory medicine .

Cardiovascular Applications

Beyond respiratory diseases, this compound has been investigated for its cardiovascular effects. The compound's ability to act as a β2-receptor agonist suggests it may also play a role in treating heart failure and other cardiovascular conditions .

- Research Insight : The development of β-agonists from this compound highlights its versatility in addressing both respiratory and cardiovascular issues, making it an important candidate for further research and clinical trials.

Future Research Directions

Given the promising applications of this compound in treating respiratory and cardiovascular diseases, future research should focus on:

- Optimizing Synthesis : Developing more efficient synthetic routes to produce this compound and its derivatives.

- Clinical Trials : Conducting comprehensive clinical trials to evaluate the safety and efficacy of these compounds in human subjects.

- Mechanistic Studies : Investigating the molecular mechanisms through which this compound exerts its therapeutic effects.

Data Table: Summary of Applications

Mechanism of Action

The mechanism of action of 5-(2-Oxiranyl)-8-(phenylmethoxy)-2(1H)-quinolinone involves its interaction with specific molecular targets and pathways. The oxirane ring can react with nucleophilic sites in biological molecules, leading to the formation of covalent adducts. This can result in the inhibition of enzyme activity or disruption of cellular processes. The phenylmethoxy group may also contribute to the compound’s binding affinity and specificity for certain targets.

Comparison with Similar Compounds

Key Observations:

- Reactivity: The epoxide in this compound distinguishes it from analogs like 8-(Benzyloxy)-5-(chloroacetyl)-2(1H)-quinolinone, where the chloroacetyl group offers distinct reactivity for SN2 reactions .

- Biological Activity: Methoxy-substituted quinolinones (e.g., 4-methoxy-2(1H)-quinolinone) demonstrate antitumor activity via interactions with cyclin-dependent kinases (CDKs), while the oxiranyl derivative’s bioactivity is linked to β-agonist applications .

- Synthetic Utility: 4-Chloro-8-methylquinolin-2(1H)-one is a versatile intermediate for generating sulfanyl, hydrazino, and azido derivatives, whereas the oxiranyl compound is tailored for epoxide-specific reactions .

Biological Activity

5-(2-Oxiranyl)-8-(phenylmethoxy)-2(1H)-quinolinone is a synthetic compound belonging to the quinolinone family, characterized by an oxirane ring and a phenylmethoxy group. Its unique structural features suggest potential for diverse biological activities, including antimicrobial and anticancer properties. This article explores its biological activity through various studies, mechanisms of action, and comparisons with related compounds.

Structural Features

- Oxirane Ring : Provides unique reactivity, allowing for interactions with biological nucleophiles.

- Phenylmethoxy Group : Enhances binding affinity to specific biological targets.

Chemical Formula

- Molecular Formula : C18H15NO3

- CAS Number : 112281-28-4

Anticancer Properties

Research indicates that quinoline derivatives, including this compound, exhibit significant anticancer activity. Studies have shown that these compounds can inhibit the proliferation of various cancer cell lines through mechanisms involving:

- Tyrosine Kinase Inhibition : Particularly against PDGF receptor kinases, which play a crucial role in tumor growth and angiogenesis .

- Induction of Apoptosis : Compounds in this class have been observed to trigger programmed cell death in malignant cells .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Preliminary studies suggest effectiveness against a range of bacterial strains, indicating potential as a lead compound for developing new antibiotics .

The biological activity of this compound is attributed to:

- Covalent Bond Formation : The oxirane ring can react with nucleophilic sites in proteins or nucleic acids, leading to enzyme inhibition.

- Disruption of Cellular Processes : By interfering with critical signaling pathways, it can alter cellular responses essential for cancer proliferation and survival.

Case Studies

- Antitumor Efficacy : In vivo studies demonstrated that derivatives similar to this compound significantly inhibited tumor growth in mouse models of glioblastoma and other solid tumors .

- Microbial Resistance : A study highlighted the compound's potential in overcoming antibiotic resistance in certain bacterial strains, suggesting its role as a novel antimicrobial agent .

Comparative Analysis

| Compound Name | Biological Activity | Mechanism |

|---|---|---|

| This compound | Anticancer, Antimicrobial | Tyrosine kinase inhibition, Covalent modification |

| 5-(2-Oxiranyl)-8-methoxy-2(1H)-quinolinone | Moderate Anticancer | Similar mechanisms but less potency |

| Chloroquine | Antimalarial, Antiviral | Interference with lysosomal function |

Q & A

Basic: What are the common synthetic routes for 5-(2-Oxiranyl)-8-(phenylmethoxy)-2(1H)-quinolinone?

Methodological Answer:

The compound is typically synthesized via Pd-catalyzed oxidative cleavage or cyclization reactions . For example, palladium complexes with ligands like 8-(pyridin-2-ylmethoxy)quinolinone can catalyze anti-Markovnikov Wacker-type oxidations of styrenes, yielding intermediates for quinolinone derivatives . Additionally, intermediates such as (R)-8-(benzyloxy)-5-(2-bromo-1-hydroxyethyl)quinolin-2(1H)-one (CAS 530084-79-8) are synthesized through bromination and subsequent epoxidation steps, as seen in indacaterol precursor syntheses . Key steps include protecting the quinolinone core with benzyloxy groups and introducing oxiranyl moieties via nucleophilic substitution.

Basic: How is this compound characterized analytically?

Methodological Answer:

Analytical characterization involves:

- NMR spectroscopy : To confirm regioselectivity of substituents (e.g., benzyloxy at C8 and oxiranyl at C5).

- Mass spectrometry (MS) : For molecular weight verification (e.g., ESI-MS for [M+H]+ ions).

- X-ray crystallography : To resolve stereochemistry, as demonstrated in studies of structurally similar SYK inhibitors .

- HPLC : For purity assessment, especially in intermediates like (R)-8-(benzyloxy)-5-(oxiran-2-yl)quinolin-2(1H)-one (CAS 173140-90-4) .

Advanced: How to design experiments to assess its pharmacological activity?

Methodological Answer:

- In vitro binding assays : Screen for sigma receptor affinity using radioligands like [³H]DTG, as done for 3,4-dihydroquinolinone derivatives (IC₅₀ values < 100 nM in sigma receptor models) .

- In vivo models :

- Dose-response curves : Establish potency (ED₅₀) and selectivity (e.g., heart rate vs. contractility in Starling dog heart-lung preparations) .

Advanced: What structural modifications influence its biological activity?

Methodological Answer:

- Oxiranyl substituents : The 2-oxiranyl group at C5 enhances sigma receptor agonism, as seen in derivatives reducing mouse coma recovery time (30 mg/kg po) .

- Benzyloxy groups at C8 : Improve metabolic stability by shielding the quinolinone core from oxidation .

- Heteroaryl substitutions : Introducing imidazol-1-yl groups at C6 (e.g., 6-imidazol-1-yl-8-methyl derivatives) increases cardiotonic activity 10-fold over milrinone .

- Phenylmethoxy vs. hydroxyl groups : Benzyl protection at C8 prevents premature metabolic deactivation, whereas free hydroxyl groups enhance solubility but reduce bioavailability .

Advanced: How to address contradictions in pharmacological data across studies?

Methodological Answer:

- Receptor selectivity profiling : Use competitive binding assays to differentiate sigma receptor subtypes (σ1 vs. σ2), as antagonists like BMY14802 (69) and rimcazole (70) show divergent effects on coma recovery .

- Species-specific responses : Compare murine FST data (acute antidepressant effects) with canine cardiac models (sustained inotropic activity) to reconcile efficacy timelines .

- Dosage optimization : Low doses (1 mg/kg po) may selectively target central receptors, while higher doses (30 mg/kg po) affect peripheral pathways, leading to apparent contradictions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.